![molecular formula C19H21N3O3 B2423348 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide CAS No. 1008659-07-1](/img/structure/B2423348.png)
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide
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Description
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide, also known as PTQA, is a synthetic compound that has gained attention in the scientific community for its potential use as a pharmacological tool in research. PTQA is a member of the quinoxaline family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Anticonvulsant Potential
Compounds structurally related to 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide have been investigated for their anticonvulsant properties. A study by Ibrahim et al. (2013) designed and synthesized similar compounds to evaluate their anticonvulsant activity, demonstrating significant results in experimental mice.
Analgesic and Anti-inflammatory Activities
Similar quinazolinyl acetamide derivatives have been synthesized and assessed for their analgesic and anti-inflammatory activities. A study by Alagarsamy et al. (2015) found that these compounds showed promising analgesic and anti-inflammatory effects, with mild ulcerogenic potential compared to aspirin.
Antitumor Activity
Research has also explored the antitumor activity of related compounds. For instance, Al-Suwaidan et al. (2016) synthesized novel 3-benzyl-4(3H)quinazolinone analogs and found broad-spectrum antitumor activity, with some compounds being more potent than the control 5-FU.
Antibacterial and Antifungal Potential
A study by Kumar et al. (2012) synthesized thiazolidinone derivatives based on a similar chemical structure and evaluated them for antibacterial and antifungal activities, finding significant results against various bacterial and fungal strains.
Vibrational Spectroscopy and Molecular Docking Studies
The vibrational spectroscopy and molecular docking studies of related compounds have also been explored. El-Azab et al. (2016) conducted a comprehensive structural and vibrational study on a similar compound, providing insights into its molecular properties and potential inhibitory activity against BRCA2 complex.
Anticancer and Antimicrobial Agents
Additional research by Ahmed et al. (2018) focused on synthesizing new derivatives to evaluate their anticancer and antimicrobial potential, revealing promising antibacterial and antifungal activities as well as significant anticancer effects against various cancer lines.
properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-11-25-14-9-7-13(8-10-14)20-18(23)12-17-19(24)22-16-6-4-3-5-15(16)21-17/h3-10,17,21H,2,11-12H2,1H3,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMQBGXTYQKAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323475 |
Source
|
Record name | 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24826825 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1008659-07-1 |
Source
|
Record name | 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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